molecular formula C11H15BrO7 B1626888 [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate CAS No. 75247-31-3

[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate

Cat. No.: B1626888
CAS No.: 75247-31-3
M. Wt: 339.14 g/mol
InChI Key: AVNRQUICFRHQDY-UKKRHICBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate is a chemical compound with a complex molecular structure It is characterized by the presence of bromine and acetate groups attached to an oxane ring

Scientific Research Applications

[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

    Bromination: Introduction of the bromine atom into the oxane ring.

    Acetylation: Addition of acetate groups to the hydroxyl groups on the oxane ring.

These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Acids and Bases: Employed in hydrolysis reactions to break down the acetate groups.

    Oxidizing and Reducing Agents: Utilized in redox reactions to modify the compound’s oxidation state.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetate groups yields the corresponding alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism by which [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R,4R,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxane-2-yl] acetate
  • [(2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxane-2-yl] acetate

Uniqueness

[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate is unique due to the presence of the bromine atom and the specific stereochemistry of the oxane ring. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[(3S,4S,5R,6S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRQUICFRHQDY-UKKRHICBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247526
Record name α-L-Arabinopyranosyl bromide, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75247-31-3
Record name α-L-Arabinopyranosyl bromide, 2,3,4-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75247-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-L-Arabinopyranosyl bromide, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-L-Arabinopyranosyl bromide, 2,3,4-triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.